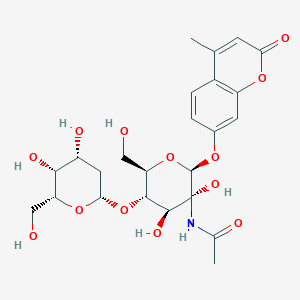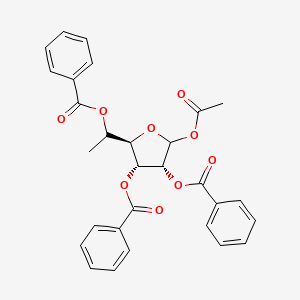
1-(3-Chlorophenyl)propane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)propane-2-sulfonyl chloride is an organic compound characterized by the presence of a chlorophenyl group attached to a propane-2-sulfonyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylpropane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. Photocatalysis using potassium poly(heptazine imide) has been explored for the selective synthesis of sulfonyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, and N-chlorosuccinimide are commonly used.
Solvents: Dichloromethane, ethyl acetate, and hexane are frequently employed.
Major Products:
Sulfonyl Chlorides: Formed through oxidation reactions.
Substituted Aromatics: Resulting from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)propane-2-sulfonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Isopropylsulfonyl chloride: Shares the sulfonyl chloride functional group but differs in the alkyl chain structure.
1-Propanesulfonyl chloride: Similar in structure but lacks the chlorophenyl group.
Uniqueness: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts distinct reactivity and potential for diverse applications compared to other sulfonyl chlorides .
Propiedades
Fórmula molecular |
C9H10Cl2O2S |
|---|---|
Peso molecular |
253.14 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |
Clave InChI |
IVBMWYWQDSPSIR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



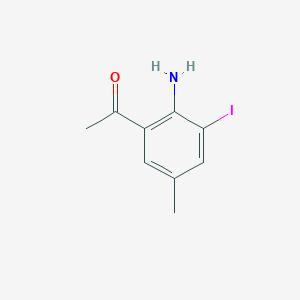
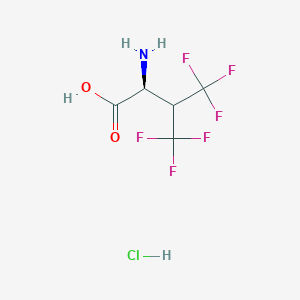

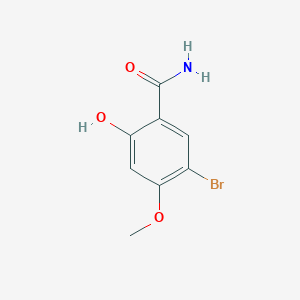
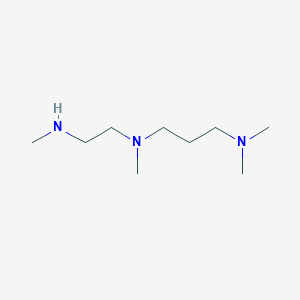

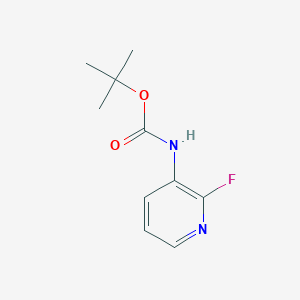
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
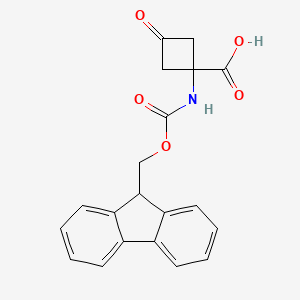
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)

